Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate
Description
This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-ethyl-6-hydroxy group, a 3-(trifluoromethyl)phenyl moiety, and a piperidine-4-carboxylate ester (Figure 1). The piperidine carboxylate ester may influence solubility and pharmacokinetic properties, making this compound a candidate for therapeutic applications, particularly in targeting G-protein-coupled receptors (GPCRs) or enzymes like 14-α-demethylase .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O3S/c1-3-16-26-21-29(27-16)19(30)18(33-21)17(14-6-5-7-15(12-14)22(23,24)25)28-10-8-13(9-11-28)20(31)32-4-2/h5-7,12-13,17,30H,3-4,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEVTHOGJMAZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCC(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazole moiety have been known to bind to the active site of enzymes.
Mode of Action
The mode of action of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond.
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of 459.52 g/mol. It features a complex structure that includes a thiazole-triazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.52 g/mol |
| Purity | Typically 95% |
Recent studies indicate that this compound may influence various biological pathways:
- Endoplasmic Reticulum (ER) Stress Pathway : The compound has been shown to affect the ER stress pathway, which plays a crucial role in protein folding and quality control within cells.
- NF-kB Inflammatory Pathway : It also impacts the NF-kB pathway, which is integral to inflammatory responses and immune function.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be partially attributed to its structural components. The thiazole and triazole moieties are known to interact with various biological targets, influencing their inhibitory potency.
Case Study: Inhibition of Protein Interactions
A study examined the inhibition of the annexin A2-S100A10 protein interaction by related compounds. The results indicated that modifications in the aromatic substituents significantly affected binding affinity. For example, a related compound exhibited an IC50 of 37 µM compared to a cognate peptide ligand with an IC50 of 1.2 µM . This highlights the importance of hydrophobic interactions in enhancing the inhibitory activity.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects as well. Studies on similar compounds have reported various toxic effects at high doses, including liver and kidney damage in animal models . Continuous research is necessary to establish a comprehensive safety profile for this compound.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| ER Stress Modulation | Influences protein folding mechanisms |
| NF-kB Pathway | Affects inflammatory responses |
| Protein Interaction | Inhibitory effects on annexin A2-S100A10 |
Relevant Research Studies
- Study on Protein Binding : Investigated the binding modes and inhibitory potency of related compounds, revealing insights into SAR.
- Toxicological Assessment : Evaluated adverse effects in animal models to understand safety profiles.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
| Compound Name | Heterocyclic Core | Aryl Substituent | Piperidine/Ester Modification | Key Features |
|---|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazole | 3-(trifluoromethyl)phenyl | Ethyl piperidine-4-carboxylate | Hydroxyl group, trifluoromethyl |
| Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate | Thiazolo[3,2-b][1,2,4]triazole | 3-fluorophenyl | Piperazine carboxylate | Reduced lipophilicity (F vs. CF₃) |
| Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... | Thiazolo[3,2-a]pyrimidine | 4-methylphenyl | Pyrazole-methylidene side chain | Expanded π-system, dichlorophenyl |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Triazolo[3,4-b][1,3,4]thiadiazole | 4-methoxyphenyl | Variable R groups (e.g., Me, Cl) | Dual heterocyclic systems |
Key Observations :
- Aryl Substituents : The trifluoromethyl group in the target compound enhances lipophilicity (~logP increase of 0.5–1.0 vs. fluorine) and metabolic resistance compared to the 3-fluorophenyl analogue .
- Heterocyclic Cores : The thiazolo-triazole core provides hydrogen-bonding capacity (via the hydroxyl group) and conformational rigidity, whereas thiazolo-pyrimidine () and triazolo-thiadiazole () systems offer distinct electronic profiles and steric bulk .
Pharmacological and Receptor Interactions
Key Findings :
- GPCR Interactions: The target compound’s piperidine carboxylate ester aligns with LAS-251 (), showing moderate Family A GPCR activity (~50%), slightly below LAS-251’s 54% . The trifluoromethyl group may enhance membrane permeability, offsetting minor receptor affinity differences.
- Enzymatic Targets: Molecular docking () suggests triazole-containing compounds (e.g., triazolo-thiadiazoles) inhibit fungal 14-α-demethylase.
- Ion Channels : Unlike LAS-250 (), which shows voltage-gated ion channel selectivity, the target compound’s hydroxyl and trifluoromethyl groups likely reduce ion channel interactions .
Q & A
Basic: What are the key steps in synthesizing Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate?
The synthesis involves multi-step organic reactions, typically including:
- Step 1 : Formation of the thiazolo-triazole core via cyclization of precursor amines and thiol intermediates under controlled pH and temperature .
- Step 2 : Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like Lewis acids .
- Step 3 : Piperidine-4-carboxylate coupling using carbodiimide-based reagents (e.g., DCC) to ensure ester bond formation .
- Step 4 : Final purification via column chromatography or recrystallization to achieve >95% purity .
Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the thiazolo-triazole ring and substituent positions .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., hydroxyl, ester carbonyl) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns and UV detection .
Basic: What initial biological screening approaches are recommended for assessing its pharmacological potential?
- In vitro assays :
- NLRP3 Inflammasome Inhibition : Measure IL-1β secretion in macrophage cell lines (e.g., THP-1) to evaluate anti-inflammatory activity .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced: How can researchers optimize reaction yields and purity during synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst Screening : Use of triethylamine or DMAP to enhance coupling reactions .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., cyclization) to prevent side reactions .
- Workflow Integration : Employ flow chemistry for continuous purification and reduced intermediate degradation .
Advanced: How can contradictions in spectral data during characterization be resolved?
- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate structural assignments .
- Isotopic Labeling : Use deuterated analogs to trace proton environments in complex heterocycles .
Advanced: What strategies enhance the compound’s bioavailability and target specificity?
- Functional Group Modifications :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the phenyl and piperidine rings to optimize binding to NLRP3 .
- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters for enhanced membrane permeability .
Advanced: How should discrepancies between in vitro and in vivo activity data be addressed?
- Pharmacokinetic (PK) Studies : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .
- Metabolite Profiling : Use LC-MS to detect rapid degradation products (e.g., ester hydrolysis) .
- Formulation Adjustments : Develop nanoemulsions or liposomal carriers to improve solubility and stability .
- Species-Specific Modeling : Compare human and murine metabolic pathways using hepatocyte assays .
Notes
- Structural analogs (e.g., piperazine derivatives in ) provide insights into reaction design and SAR.
- Contradictions in synthesis protocols (e.g., solvent selection in vs. ) highlight the need for condition-specific optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
